8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
1,2,4-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have been found to have a wide range of biological activities. For example, 1,2,4-triazoles have been found to have significant antibacterial activity . They are also an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic . On the other hand, 1,2,4-oxadiazoles have been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .
Molecular Structure Analysis
1,2,4-Triazoles and 1,2,4-oxadiazoles are heterocyclic compounds, which means they contain a ring made up of different types of atoms. In this case, the rings contain carbon and nitrogen atoms .
Scientific Research Applications
Synthesis and Biological Assessment
Fused heterocyclic 1,2,4-triazoles, including the compound , have attracted attention due to their variety of biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which includes this compound, has been developed. These compounds have shown promising pharmacological activity in preliminary studies (Karpina et al., 2019).
Antimicrobial and Antifungal Properties
Several derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial and antifungal activities. Compounds related to the one have been synthesized and tested, revealing potent antimicrobial properties (Suresh, Lavanya, & Rao, 2016). Another study synthesized various derivatives and tested them for their antimicrobial activity, confirming their potential as antimicrobial agents (Bayrak et al., 2009).
Potential in Treating Hepatitis-A Virus
Research into triazolo[4,3-b]pyridazine derivatives, a related class of compounds, has shown promising activity against hepatitis-A virus. This suggests potential applications in antiviral therapies (Shamroukh & Ali, 2008).
Utility in Synthesis of Other Compounds
The compound has utility in the synthesis of various derivatives with potential biological activities. For example, it has been used in synthesizing sulfone derivatives showing antifungal and insecticidal activity (Xu et al., 2017).
Future Directions
The future directions for research on 1,2,4-triazoles and 1,2,4-oxadiazoles could include further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCYSZIPPPKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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